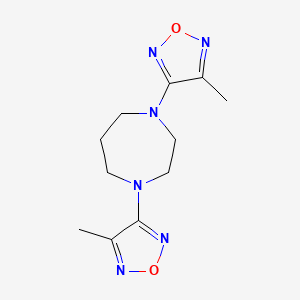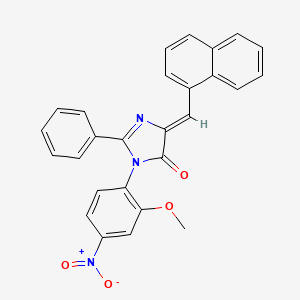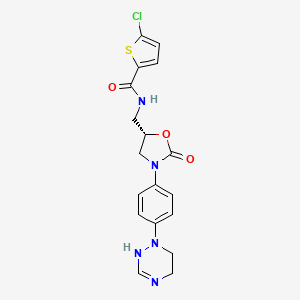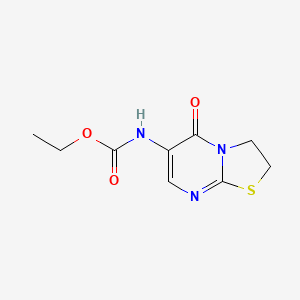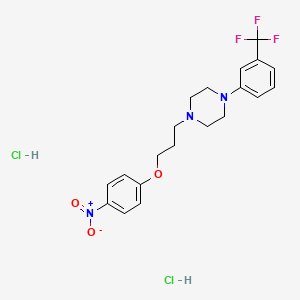![molecular formula C16H28ClN3O B12746085 N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride CAS No. 135420-40-5](/img/structure/B12746085.png)
N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride is a chemical compound with a complex structure that includes a diethylaminoethyl group, a propoxybenzene ring, and a carboximidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N’-[2-(diethylamino)ethyl]amine to form the desired carboximidamide. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N’-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N’-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antiviral agent.
Biology: Used in studies involving receptor interactions and molecular binding.
Mecanismo De Acción
The mechanism of action of N’-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The diethylaminoethyl group plays a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(diethylamino)ethyl]-4-ethoxybenzamide hydrochloride
- 4-amino-N-[2-(diethylamino)ethyl]benzamide
- N-(2-(N’,N’-diethylamino)ethyl)perylene-3,4-dicarboximide
Uniqueness
N’-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride is unique due to its specific structural features, such as the propoxybenzene ring and carboximidamide group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds .
Propiedades
Número CAS |
135420-40-5 |
|---|---|
Fórmula molecular |
C16H28ClN3O |
Peso molecular |
313.9 g/mol |
Nombre IUPAC |
N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C16H27N3O.ClH/c1-4-13-20-15-9-7-14(8-10-15)16(17)18-11-12-19(5-2)6-3;/h7-10H,4-6,11-13H2,1-3H3,(H2,17,18);1H |
Clave InChI |
DQBPSCRTXZAPTD-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=NCCN(CC)CC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


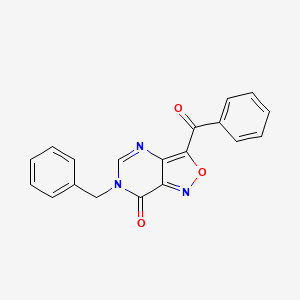
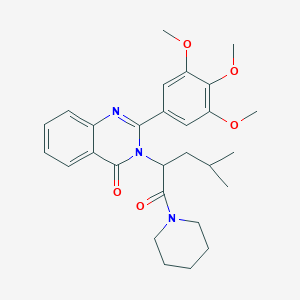
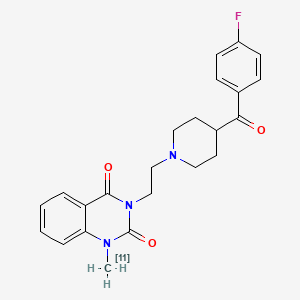

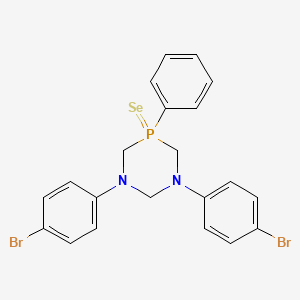
![4,11,13-trimethyl-5-(2-methyl-4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12746035.png)
